Cefprozil is a second-generation cephalosporin antibiotic. [] It is a broad-spectrum antibiotic, effective against both gram-positive and gram-negative bacteria. [, , ] Cefprozil demonstrates good stability in the presence of β-lactamase-producing organisms. [, ] It is composed of cis and trans isomers in an approximate 90:10 ratio. [, ]
Cefprozil was first introduced in the 1990s and is derived from cephalosporin C, a natural product. It is synthesized through various chemical processes that modify the core structure of cephalosporins to enhance its antibacterial properties.
Cefprozil belongs to the class of beta-lactam antibiotics, specifically the cephalosporins. It is classified as a broad-spectrum antibiotic due to its efficacy against a wide range of bacteria.
The synthesis of cefprozil involves several key steps that include the protection of functional groups, acylation, and deprotection. A notable method involves reacting specific compounds with di-tert-butyl dicarbonate in the presence of 4-dimethylaminopyridine and an organic solvent like N,N-dimethylformamide or tetrahydrofuran. The reaction conditions typically require temperatures between 30-40 °C and careful stoichiometric control to achieve high yields.
Cefprozil has a molecular formula of CHNOS, featuring a beta-lactam ring characteristic of cephalosporins. Its structure includes:
Cefprozil undergoes hydrolysis in aqueous solutions, which can affect its stability and efficacy. The compound can also participate in various chemical reactions typical for beta-lactams, including acylation and deacylation processes that are crucial for its antibacterial activity.
The stability of cefprozil can be influenced by pH levels, temperature, and the presence of other chemicals. For example, cefprozil is more stable at neutral pH compared to acidic conditions where hydrolysis can occur more rapidly .
Cefprozil exerts its antibacterial effect by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for cell wall integrity. This inhibition leads to cell lysis and death, particularly effective against actively dividing bacteria.
Relevant analyses demonstrate that cefprozil maintains high purity levels (>99%) when synthesized under controlled conditions .
Cefprozil is utilized in clinical settings primarily for:
Additionally, research continues into optimizing its formulation for enhanced delivery methods and exploring its effectiveness against resistant bacterial strains .
Cefprozil ((6R,7R)-7-[(2R)-2-amino-2-(4-hydroxyphenyl)acetamido]-8-oxo-3-[(1E)-prop-1-en-1-yl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid) is a second-generation cephalosporin antibiotic characterized by a complex bicyclic β-lactam structure fused to a dihydrothiazine ring (β-lactam-dihydrothiazine ring system). Its molecular formula is C₁₈H₁₉N₃O₅S, with a molecular weight of 389.43 g/mol [2] [6] [8]. The compound features three chiral centers at positions 6, 7, and the α-carbon of the phenylglycine side chain, conferring specific stereochemical requirements for antibacterial activity. The absolute configuration at C6 and C7 follows the typical R orientation of bioactive cephalosporins, while the α-amino group on the phenylglycine moiety exhibits R-configuration [6] [8].
The crystalline structure exists as a monohydrate (C₁₈H₁₉N₃O₅S·H₂O), with synchrotron X-ray powder diffraction confirming monoclinic crystallization in space group P2₁. The unit cell parameters are a = 11.26513(6) Å, b = 11.34004(5) Å, c = 14.72649(11) Å, β = 90.1250(4)°, and V = 1881.262(15) ų with Z = 4 [7]. Density functional theory (DFT) optimizations reveal proton transfer from the carboxylic acid group to the amino group, forming an ion pair (zwitterion) alongside neutral molecules in the crystal lattice. Extensive hydrogen bonding involving the amino group, carboxylate, hydroxyl group, and water molecule creates a three-dimensional network that stabilizes the crystal structure [7].
Table 1: Key Molecular Descriptors of Cefprozil
Descriptor | Value | Significance |
---|---|---|
Molecular Formula | C₁₈H₁₉N₃O₅S | Defines elemental composition |
Molecular Weight | 389.43 g/mol | Impacts pharmacokinetics |
Hydrogen Bond Donors | 4 | Influences solubility & protein binding |
Hydrogen Bond Acceptors | 8 | Affects water solubility |
Topological Polar Surface Area (TPSA) | 158.26 Ų | Predicts membrane permeability |
Rotatable Bonds | 6 | Influences conformational flexibility |
XLogP | -1.57 | Indicates hydrophilic character |
Cefprozil exhibits moderate aqueous solubility (≥5.54 mg/mL in water at 25°C), with pH-dependent solubility profiles. It demonstrates significantly lower solubility in ethanol and requires gentle warming for dissolution in dimethyl sulfoxide (DMSO) at concentrations ≥4.5 mg/mL [4] [9]. The compound shows pH-sensitive stability, with maximum stability observed in slightly acidic conditions (pH 4-6). Degradation accelerates under strongly alkaline conditions due to β-lactam ring hydrolysis, while strong acids promote decarboxylation and desulfurization reactions [3] [9].
Plasma protein binding is approximately 36%, independent of concentration within the therapeutic range (2-20 µg/mL) [9]. The compound’s bioavailability exceeds 95%, with peak plasma concentrations (Cₘₐₓ) achieved within 1.5 hours post-administration. Pharmacokinetic studies show dose-proportional increases in Cₘₐₓ: 6.1 µg/mL (250 mg dose), 10.5 µg/mL (500 mg dose), and 18.3 µg/mL (1000 mg dose) [9]. Cefprozil demonstrates notable stability against many β-lactamases, particularly plasmid-encoded TEM-1 enzymes produced by Haemophilus influenzae and Moraxella catarrhalis, contributing to its retained activity against these pathogens [1] [5].
Table 2: Physicochemical and Pharmacokinetic Parameters
Property | Value/Range | Condition/Note |
---|---|---|
Aqueous Solubility | ≥5.54 mg/mL | In water at 25°C |
DMSO Solubility | ≥4.5 mg/mL | With gentle warming |
Ethanol Solubility | Insoluble | - |
Plasma Protein Binding | 36% | Concentration-independent (2-20 µg/mL) |
Bioavailability | >95% | Oral administration |
Elimination Half-life | 1.3 hours | Normal renal function |
Optimal Stability pH | 4.0 - 6.0 | Minimizes hydrolysis |
Cefprozil exists as an isomeric mixture containing approximately 90% Z-isomer ((6R,7R) configuration) and 10% E-isomer at the C3 propenyl side chain position [2] [6]. This stereoisomeric ratio is inherent to its synthesis pathway, which involves the condensation of a triphenylphosphonium ylide intermediate with acetaldehyde [2] [12]. The Z-isomer demonstrates substantially greater in vitro antibacterial potency compared to the E-isomer, with minimum inhibitory concentrations (MICs) against common pathogens typically 4- to 16-fold lower [6].
The superior bioactivity of the Z-isomer is attributed to enhanced binding affinity to penicillin-binding proteins (PBPs), particularly PBP 1A, PBP 2X, and PBP 2B in Streptococcus pneumoniae [8]. The spatial orientation of the Z-propenyl group optimizes molecular interactions within the active site of these enzymes, facilitating acylation of the catalytic serine residue and irreversible inhibition of peptidoglycan transpeptidase activity [1] [8]. In vitro studies confirm the Z-isomer's increased potency against Gram-positive cocci, with MIC₉₀ values of ≤1 µg/mL against methicillin-susceptible Staphylococcus aureus and Streptococcus pyogenes, compared to 4-8 µg/mL for the E-isomer [1] [9].
Table 3: Comparative Bioactivity of Cefprozil Isomers Against Key Pathogens
Microorganism | MIC₉₀ (µg/mL) Z-Isomer | MIC₉₀ (µg/mL) E-Isomer | Activity Ratio (Z:E) |
---|---|---|---|
Staphylococcus aureus (MSSA) | 0.25 - 1 | 4 - 8 | 8- to 16-fold |
Streptococcus pyogenes | ≤0.12 | 1 - 2 | 8- to 16-fold |
Streptococcus pneumoniae | 0.25 - 0.5 | 2 - 4 | 8-fold |
Haemophilus influenzae | 1 - 4 | 8 - 16 | 4-fold |
Moraxella catarrhalis | 0.5 - 1 | 4 - 8 | 8-fold |
The fixed isomeric ratio (90:10 Z:E) in pharmaceutical preparations ensures consistent antibacterial efficacy across clinical formulations. This mixture remains stable under recommended storage conditions without significant isomer interconversion [2] [6]. The isomeric composition significantly influences the drug's pharmacokinetic behavior, with the Z-isomer exhibiting higher plasma concentrations and area-under-the-curve (AUC) values than the E-isomer at equivalent doses, further amplifying its dominance in biological activity [6] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7